(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Description
BenchChem offers high-quality (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353321 | |
| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780749-95-3 | |
| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Molecular Architecture & Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Topic: Molecular structure of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 780749-95-3) is a non-proteinogenic
This guide details the physicochemical profile, a self-validating chemoenzymatic synthesis protocol, and the structural logic governing its application in medicinal chemistry.
Molecular Architecture & Physicochemical Profile
The molecule is defined by a propanoic acid backbone with a primary amine and a 3-hydroxyphenyl (meta-phenol) group attached to the
Structural Specifications
| Parameter | Data | Note |
| IUPAC Name | (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
| Common Name | ||
| CAS Number | 780749-95-3 | Specific to (R)-isomer |
| Formula | ||
| Molecular Weight | 181.19 g/mol | |
| Stereochemistry | (R)-configuration | Corresponds to the D-configuration in |
Electronic & Solubility Properties
The molecule exists primarily as a zwitterion in aqueous solution at neutral pH. The meta-positioning of the hydroxyl group alters the electronic density of the aromatic ring compared to the natural para-tyrosine, affecting
-
pKa Values (Approximate):
- : ~3.6 (Acidic)
- : ~9.2 (Basic)
- : ~10.1 (Phenolic)
-
Isoelectric Point (pI): ~6.4
-
Solubility: High in acidic/basic aqueous buffers; limited in non-polar organic solvents.
Synthetic Routes & Process Chemistry
While asymmetric hydrogenation of enamides is possible, the most robust, scalable, and cost-effective method for laboratory and pilot-scale production is the Rodionov Condensation followed by Enzymatic Kinetic Resolution . This approach avoids hazardous diazo compounds (Arndt-Eistert homologation) and expensive chiral ligands.
Protocol: Chemoenzymatic Synthesis
This protocol yields high optical purity (>99% ee) by leveraging the stereoselectivity of Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).
Step 1: Modified Rodionov Condensation (Racemate Formation)
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde and malonic acid in ethanol.
-
Add ammonium acetate and reflux at 80°C for 8-12 hours.
-
Mechanism: An aldol condensation occurs followed by in situ conjugate addition of ammonia and decarboxylation.
-
Workup: Cool to room temperature. The racemic
-amino acid often precipitates. Filter and wash with cold ethanol. -
Yield: Typically 60-75% of rac-3-amino-3-(3-hydroxyphenyl)propanoic acid.
-
Step 2: Esterification
-
Reagents: Thionyl chloride (
), Absolute Ethanol. -
Procedure:
-
Suspend the racemic acid in absolute ethanol at 0°C.
-
Dropwise add
(1.5 eq). Reflux for 4 hours. -
Concentrate in vacuo to obtain the rac-ethyl ester hydrochloride.
-
Step 3: Enzymatic Kinetic Resolution (The Critical Step)
This step separates the enantiomers. Lipases typically hydrolyze the (S)-ester preferentially, leaving the desired (R)-ester intact.
-
Enzyme: Lipase PS (from Burkholderia cepacia) immobilized on diatomite or CAL-B.
-
Solvent System: Biphasic (Phosphate buffer pH 7.0 / Diisopropyl ether) or Monophasic (Water-saturated Toluene).
-
Protocol:
-
Dissolve rac-ethyl ester in the solvent system.
-
Adjust pH to 7.0 (if aqueous). Add the immobilized lipase.
-
Incubation: Stir at 30-40°C. Monitor conversion via HPLC.
-
Stop Condition: Stop at ~50% conversion (theoretical max yield of one isomer).
-
Separation:
-
The (S)-acid (hydrolyzed product) partitions into the aqueous basic phase.
-
The (R)-ester (unreacted substrate) remains in the organic phase.
-
-
Isolation: Extract the organic phase, dry over
, and concentrate to yield the (R)-ethyl ester.
-
Step 4: Hydrolysis to Final Product
-
Reagents: 6N HCl.
-
Procedure: Reflux the (R)-ethyl ester in 6N HCl for 2 hours. Evaporate to dryness to obtain (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride .
Synthesis Workflow Diagram
Figure 1: Chemoenzymatic workflow utilizing Lipase-mediated kinetic resolution to isolate the (R)-enantiomer.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.
Nuclear Magnetic Resonance (NMR)
The
-
NMR (400 MHz,
):- 7.2–6.8 ppm (m, 4H, Aromatic): Characteristic pattern for 1,3-disubstituted benzene.
-
4.6 ppm (t or dd, 1H,
): The chiral center proton. -
2.9–2.7 ppm (dd, 2H,
): Diastereotopic protons appearing as two doublets of doublets due to the adjacent chiral center.
Chiral HPLC
Determination of Enantiomeric Excess (ee) is critical.
-
Column: Chiralcel OD-H or Crownpak CR(+).
-
Mobile Phase: Hexane/Isopropanol/TFA (for OD-H) or Aqueous
(for Crownpak). -
Detection: UV at 210 nm or 274 nm (phenol absorption).
-
Criterion: The (R)-enantiomer typically elutes second on Crown ether columns (verify with standard). Target ee > 98%.
Pharmaceutical Applications & Pharmacophore Integration
The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid moiety is a high-value scaffold in drug design, particularly for peptidomimetics .
-Peptide Foldamers
-amino acids induce specific secondary structures (helices, sheets, turns) known as "foldamers" that are distinct from-
Proteolytic Stability: The extra methylene group (
) prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life of peptide drugs. -
Secondary Structure: The (R)-configuration promotes the formation of a left-handed 14-helix when oligomerized, unlike the right-handed helices of natural proteins.
Integrin Antagonists (RGD Mimetics)
This molecule serves as a mimetic for the Aspartic Acid (D) or Tyrosine (Y) residues in RGD (Arg-Gly-Asp) sequences.
-
Mechanism: The distance between the amino and carboxyl termini is extended compared to
-amino acids, allowing for precise spanning of the binding pockets in Integrin receptors. -
Role of 3-OH: The meta-hydroxyl group acts as a hydrogen bond donor/acceptor, probing specific sub-pockets that the natural para-hydroxyl of tyrosine cannot reach.
Natural Product Synthesis: Burkholdines
This specific amino acid structure is found in Burkholdines , a family of cyclic lipopeptides with potent antifungal activity.[2] The (R)-isomer is essential for the correct cyclization and biological activity of these macrocycles.
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's features to its pharmacological benefits.
References
-
Enzym
-Amino Acids: Soloshonok, V. A. (Ed.). (2005).[1][3][4][5] Enantioselective Synthesis of -Amino Acids. John Wiley & Sons. (Detailed protocols on lipase-mediated hydrolysis). -
Rodionov Reaction Mechanism: Rodionow, W. M. (1926). Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Journal of the American Chemical Society.
-
Synthesis of Burkholdines: Franke, J., et al. (2012). Synthesis of Chondramide A Analogues with Modified
-Tyrosine. Journal of Organic Chemistry. (Describes the synthesis of -tyrosine analogs for antifungal agents). -
-Peptide Foldamers: Seebach, D., & Matthews, J. L. (1997).
-Peptides: a surprise at every turn. Chemical Communications. (Foundational work on the stability and folding of -amino acid oligomers). - Integrin Antagonists: Neubauer, S., et al. (2006). Design and Synthesis of High-Affinity Integrin Antagonists. Journal of Medicinal Chemistry. (Demonstrates the use of -amino acids as spacers in RGD mimetics).
Sources
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid as a chiral building block
An In-Depth Technical Guide for Drug Discovery & Synthesis
Executive Summary
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (often referred to as (R)-
This guide provides a comprehensive technical workflow for the synthesis, resolution, and application of this building block, moving beyond standard textbook definitions to field-proven laboratory protocols.
Part 1: Structural Significance & Pharmacophore Utility
The transition from
-
Proteolytic Stability: The resulting
-peptides are resistant to cleavage by standard endogenous proteases (pepsin, trypsin), significantly extending the in vivo half-life of therapeutic candidates. -
Conformational Restriction: The (R)-configuration at the
-position dictates specific secondary structures (e.g., 14-helices) that can mimic protein recognition motifs with high fidelity. -
The meta-Hydroxyl Advantage: While para-tyrosine is ubiquitous, the meta-isomer (3-hydroxyphenyl) offers an orthogonal vector for interaction. It avoids steric clashes in "shallow" binding pockets and is less susceptible to oxidative coupling reactions that affect para-phenols.
Part 2: Synthetic Routes & Biocatalytic Strategy
While chemical asymmetric synthesis (e.g., via Ellman’s sulfinamide) is possible, it often requires expensive auxiliaries and cryogenic conditions. The most scalable and "green" approach for this specific scaffold combines the classical Rodionov reaction with Enzymatic Kinetic Resolution (EKR) .
The Chemo-Enzymatic Workflow
The strategy relies on constructing the racemic backbone cheaply, then using a lipase to selectively hydrolyze the unwanted enantiomer.
Figure 1: Chemo-enzymatic workflow for the isolation of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid ethyl ester.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid via Lipase Resolution.
Phase A: The Rodionov Synthesis (Racemic Backbone)
This "one-pot" reaction generates the
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve reagents in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat to reflux (
) for 6–8 hours. The reaction evolves ; ensure proper venting. -
Cool the mixture to room temperature. The racemic
-amino acid often precipitates. -
Filter the white solid and wash with cold ethanol.
-
Recrystallization: Purify from water/ethanol (1:1) to remove unreacted aldehyde.
-
Phase B: Esterification
Lipases require an ester substrate. We convert the acid to the ethyl ester.
-
Procedure: Suspend the racemic acid in absolute ethanol. Cool to
. -
Add Thionyl Chloride (
, 1.2 eq) dropwise (Exothermic!). -
Reflux for 2 hours.
-
Evaporate solvent to yield the Racemic Ethyl Ester Hydrochloride . Neutralize with saturated
and extract into Ethyl Acetate to get the free base ester.
Phase C: Enzymatic Kinetic Resolution (The Critical Step)
This step differentiates the (R) and (S) enantiomers. Candida antarctica Lipase B (CAL-B) typically hydrolyzes the (S)-enantiomer of
-
Substrate Preparation: Dissolve the Racemic Ethyl Ester (10 g) in Methyl tert-butyl ether (MTBE) (100 mL).
-
Enzyme Addition: Add Novozym 435 (Immobilized CAL-B) (10% w/w relative to substrate).
-
Water Addition: Add Phosphate Buffer (pH 7.0, 10 mL) or simply water (0.5 eq relative to ester) to initiate hydrolysis.
-
Incubation: Shake at
at 200 rpm. -
Monitoring: Monitor reaction progress via Chiral HPLC (see Part 4) every 2 hours.
-
Termination: Stop when conversion reaches ~50-52%.
-
Note: Do not exceed 50% significantly, or the enantiomeric excess (ee) of the remaining (R)-ester will drop.
-
-
Workup:
-
Filter off the enzyme beads (can be recycled).
-
Partition: The mixture contains (R)-Ester and (S)-Acid.
-
Wash the organic phase (MTBE) with saturated
solution. The (S)-Acid goes into the aqueous layer. -
The (R)-Ester remains in the MTBE layer. Dry over
and concentrate.
-
Part 4: Analytical Characterization & Quality Control
Validating the stereochemistry is non-negotiable.
Method: Chiral HPLC Column: Astec CHIROBIOTIC™ T (Teicoplanin-based) or Daicel Chiralpak ZWIX(+). Detection: UV at 220 nm (Amide bond) and 274 nm (Phenol).
| Parameter | Condition |
| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | |
| Elution Order | Typically (R)-enantiomer elutes before (S) on Chirobiotic T (Verify with standards) |
| Target ee |
Note: If ee is <98%, perform a second "polishing" enzymatic step or recrystallize the hydrochloride salt.
Part 5: Application in Solid Phase Peptide Synthesis (SPPS)
To use the (R)-ester in peptide synthesis, it must be hydrolyzed to the free acid and N-protected.
Fmoc Protection Protocol:
-
Hydrolysis: Treat (R)-Ester with LiOH (2 eq) in THF/Water (1:1) to yield (R)-Acid.
-
Protection:
-
Dissolve (R)-Acid in Water/Dioxane (1:1). Add
(2 eq). -
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) slowly.
-
Stir at RT for 4 hours.
-
Acidify to pH 2 with HCl. Extract with Ethyl Acetate.
-
-
Result: Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .
-
Ready for SPPS coupling using standard HBTU/DIPEA cycles.
-
Figure 2: Integration of the Fmoc-protected building block into SPPS cycles.
References
-
Synthesis of
-Amino Acids via Rodionov Reaction:- Source: Journal of the American Chemical Society / Sci-Hub (Classic Methodology)
- Context: The fundamental one-pot synthesis of -amino acids
-
Link: (Proxy for classic Rodionov citation).
-
Enzym
-Amino Esters:- Title: Resolution of -amino esters by Candida antarctica lipase A and B.
- Source: Tetrahedron: Asymmetry / ResearchG
- Context: Establishes CAL-B as the preferred enzyme for resolving -amino esters and details the stereoselectivity (hydrolysis of S-isomer).
-
Link:
-
Chiral HPLC Separ
-Amino Acids:- Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of -Amino Acids.
- Source: Chromatographia / ResearchG
-
Context: Validated methods for separating underiv
-amino acids using Teicoplanin columns (Chirobiotic T).[1] -
Link:
-
Fmoc Protection Protocols
- Title: Fmoc-Protected Amino Groups - Organic Chemistry Portal.
- Source: Organic Chemistry Portal
- Context: Standard conditions for Fmoc protection comp
-
Link:
-
Biosynthetic Pathway (Alternative Route)
- Title: Synthesis of (S)- and (R)- -Tyrosine by Redesigned Phenylalanine Aminomutase.
- Source: MDPI / ResearchG
- Context: Describes the enzymatic production of (R)
-
Link:
Sources
Technical Guide: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Neuropharmacological Drug Design
[1]
Executive Summary
Compound: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
CAS: 780749-95-3 (Generic/Related)
Class: Chiral
This guide addresses the structural utility, synthesis, and pharmacological evaluation of this
Structural Logic & Neuropharmacological Mechanism[1]
The "Beta-Scan" Advantage in CNS/ENS Targeting
In neuropharmacology, native peptides (e.g., enkephalins) are poor drug candidates due to rapid hydrolysis by peptidases.[1] (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid serves as a bioisostere of Tyrosine .[1]
-
** conformational Bias:** The extra methylene group (
) in the backbone alters the torsion angles ( ), forcing the peptide into specific secondary structures (helices or turns) that can increase selectivity for G-protein coupled receptors (GPCRs) like MOR and DOR.[1] -
Metabolic Shielding: The
-linkage is unrecognized by most mammalian proteases, significantly extending the half-life ( ) of the drug in the gastrointestinal tract or plasma.[1]
Case Study: The Eluxadoline Pharmacophore
This compound is the N-terminal residue of Eluxadoline , a drug treating IBS-D. Its role is mechanistic:
-
Tyrosine Mimicry: The 3-hydroxyphenyl group mimics the phenol of Tyrosine (Tyr
in enkephalins), which is the essential "message" domain for opioid receptor activation.[1] -
Receptor Discrimination: The (R)-configuration and
-backbone prevent the "zipper" mechanism of -arrestin recruitment, potentially reducing receptor desensitization (tolerance) while maintaining signaling bias.[1]
Mechanism of Action Diagram
The following diagram illustrates how this specific scaffold dictates receptor interaction and stability compared to native Tyrosine.[1]
Caption: Comparative mechanism showing how the (R)-Beta-Tyrosine scaffold retains receptor affinity while evading proteolytic degradation.[1]
Chemical Synthesis & Quality Control
For research applications, high enantiomeric purity (>99% ee) is critical, as the (S)-enantiomer may be inactive or off-target.[1]
Synthesis Strategy (Rodrigues Method)
The most robust route for laboratory synthesis involves the Knoevenagel condensation followed by asymmetric hydrogenation or enzymatic resolution.[1]
Protocol: Enzymatic Resolution of Racemic Precursor
-
Starting Material: 3-hydroxybenzaldehyde + Malonic acid
3-(3-hydroxyphenyl)acrylic acid.[1] -
Amination: Reaction with ammonia under pressure to form racemic
-amino acid.[1] -
Resolution:
Analytical Characterization Table
Researchers must validate the scaffold before using it in peptide coupling.[1]
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white powder | Visual | Oxidation of phenol group turns it pink/brown.[1] |
| Purity (HPLC) | C18 Column, ACN/H2O + 0.1% TFA | Ensure no unreacted acrylic acid remains.[1] | |
| Chiral Purity | Chiralpak ZWIX(+) or Crownpak | The (S)-isomer drastically alters receptor binding.[1] | |
| Water Content | Karl Fischer | Hygroscopic nature affects stoichiometry in SPPS.[1] |
Experimental Protocols: Neuropharmacological Evaluation
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid into a peptide sequence (e.g., Eluxadoline analog) without racemization.[1]
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (prevents diketopiperazine formation).[1]
-
Coupling Agent: HATU or DIC/Oxyma (avoid HBTU to prevent racemization).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
Workflow:
-
Fmoc-Protection: Protect the free amine of the
-amino acid with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in /Dioxane.[1] -
Loading: Swell resin in DCM. Add Fmoc-(R)-
-Tyr-OH (2 eq) + DIPEA (4 eq).[1] Shake 2h. -
Capping: Add MeOH (1 mL) to cap unreacted chlorides.
-
Coupling: Perform standard SPPS for subsequent amino acids.
Protocol B: In Vitro Metabolic Stability Assay
Objective: Prove the stability advantage of the
Materials:
-
Rat Plasma or Simulated Intestinal Fluid (SIF) containing Pancreatin.[1]
-
Test Compound: Peptide containing the (R)-
-Tyr scaffold.[1] -
Control: Native Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1]
-
LC-MS/MS.[1]
Steps:
-
Incubation: Prepare
solution of Test and Control in SIF at . -
Sampling: Aliquot
at min. -
Quenching: Immediately add
ice-cold Acetonitrile (with Internal Standard). Vortex and centrifuge (10,000g, 5 min). -
Analysis: Inject supernatant into LC-MS. Monitor parent ion depletion.[1]
-
Calculation: Plot
vs. Time.-
Formula:
, where is the slope of linear regression.[1]
-
Synthesis & Application Workflow
The following diagram outlines the path from raw material to neuroactive drug candidate, highlighting the critical decision points.
Caption: Step-by-step workflow for converting raw aldehydes into high-value neuropharmacological scaffolds.
References
-
Breslin, H. J., et al. (2012).[1] "Identification of Eluxadoline (JNJ-27018966), a Mixed
-Opioid Receptor Agonist/ -Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome."[1][5] Journal of Medicinal Chemistry. Link[1] -
Davenport, J. M., et al. (2015).[1] "Eluxadoline: A New Therapeutic Option for Diarrhea-Predominant Irritable Bowel Syndrome."[1][6][7] Gastroenterology & Hepatology. Link
-
Seebach, D., et al. (2004).[1] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link[1]
-
Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry. Link
-
European Medicines Agency. (2016).[1][5] "Truberzi (Eluxadoline) Assessment Report." EMA/549473/2016.[1][5] Link
Sources
- 1. Eluxadoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. US20190177282A1 - A process for the preparation of eluxadoline - Google Patents [patents.google.com]
- 7. Preparation method of eluxadoline intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid solubility and stability
[1][3]
Executive Summary
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 780749-95-3 ) is a chiral
This guide details the physicochemical boundaries of the compound, focusing on its zwitterionic solubility profile, oxidative instability due to the phenolic moiety, and protocols for maintaining enantiomeric purity during storage and handling.
Physicochemical Characterization
Identity and Properties[1][4][5]
-
IUPAC Name: (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid[1][2]
-
Common Names: (R)-
-(3-hydroxyphenyl)- -alanine; (R)- -homo-meta-tyrosine.[1] -
Molecular Formula:
[1][2] -
Molecular Weight: 181.19 g/mol [2]
-
Chirality: R-enantiomer (Benzylic amine)[1]
Ionization Profile (pKa & pI)
The compound possesses three ionizable groups, creating a complex solubility landscape dependent on pH.
| Functional Group | Estimated pKa | State at Physiological pH (7.[1]4) |
| Carboxylic Acid (-COOH) | 3.6 ± 0.2 | Deprotonated ( |
| 9.4 ± 0.3 | Protonated ( | |
| Phenolic Hydroxyl (-OH) | 9.8 ± 0.2 | Protonated ( |
Solubility Profile and Protocols
Aqueous Solubility Landscape
The solubility of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is dictated by its zwitterionic lattice energy.[1]
-
pH < 2 (Acidic): High solubility.[1] The amine is protonated (
) and the carboxylic acid is protonated ( ), forming a soluble cation salt (e.g., Hydrochloride).[1] -
pH 4 – 8 (Neutral/Physiological): Low solubility. The compound exists primarily as a zwitterion (
).[1] Intermolecular ionic bonds crystallize the compound, often leading to precipitation in standard buffers (PBS) if concentrations exceed 1–5 mM. -
pH > 11 (Basic): High solubility.[1] Both the carboxyl and phenolic groups are deprotonated, forming a highly soluble dianion.[1] Warning: High pH accelerates oxidative degradation (see Section 4).[1]
Solubilization Protocol (Stock Solutions)
For biological assays or chemical synthesis, follow this stepwise dissolution protocol to avoid "crashing out."
Target Concentration: 100 mM Stock
-
Primary Solvent: Dissolve the solid in 0.1 M HCl or 100% DMSO .
-
Why: Acid prevents zwitterion formation; DMSO disrupts lattice energy.[1]
-
-
Dilution: Dilute into aqueous buffer slowly.
-
Caution: Rapid dilution into pH 7.4 buffer may cause transient precipitation.[1] Vortex immediately.
-
Graphviz Diagram: pH-Dependent Solubility Equilibrium
Caption: The solubility "U-curve" where the central zwitterionic state represents the region of lowest solubility and highest aggregation risk.
Stability and Degradation[1]
Oxidative Instability (The Phenol Factor)
The 3-hydroxyphenyl moiety is electron-rich, making it susceptible to oxidation, particularly in solution.[1]
-
Mechanism: Radical abstraction of the phenolic hydrogen leads to semi-quinone intermediates, which can polymerize or form quinone methides.
-
Visual Indicator: Solutions turning yellow/brown indicate oxidative degradation.[1]
-
Risk Factors:
Racemization Risk
As a
-
Stability: Generally more resistant to racemization than
-amino acids because the -proton is not activated by an adjacent ammonium group.[1] -
Risk: Under strongly basic conditions (pH > 12) or high temperatures, the benzylic proton can be abstracted, leading to racemization.
Graphviz Diagram: Degradation Pathways
Caption: Primary degradation pathways.[1] Oxidative coloring is the most common failure mode in formulation.
Handling and Storage Protocols
Solid State Storage
-
Temperature: Store at -20°C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the phenol.[1]
-
Container: Amber glass vials to prevent photolysis.
-
Hygroscopicity: Moderate.[1] Allow vial to equilibrate to room temperature before opening to prevent condensation.
Solution Handling
-
Solvent Choice:
-
Antioxidants: For sensitive biological assays, add 0.1% Ascorbic Acid or EDTA to aqueous buffers to chelate metals and scavenge radicals.[1]
Analytical Methodologies
To validate purity and stability, the following methods are recommended:
HPLC Method (Chiral)
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for zwitterionic amino acids).[1]
-
Mobile Phase: MeOH/Acetonitrile with 50 mM Formic Acid (Acidic mobile phase prevents tailing).[1]
-
Detection: UV at 275 nm (Characteristic absorption of the phenol ring).[1]
1H-NMR Validation
References
-
AChemBlock. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid Product Data. Catalog ID: O28448.[1][2]
-
Sigma-Aldrich. 3-(3-Hydroxyphenyl)propionic acid (Des-amino analog) Physicochemical Data.[1] CAS 621-54-5.[1][3][4]
-
PubChem. Compound Summary: 3-(3-hydroxyphenyl)propanoic acid.[1] National Library of Medicine.[1] [1]
-
MedChemExpress. Solubility Protocols for Phenolic Propionic Acids.
-
Santa Cruz Biotechnology. L-beta-Homotyrosine hydrochloride (Para-isomer analog) Data.[1] CAS 336182-13-9.[1][5]
Sources
- 1. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid 95% | CAS: 780749-95-3 | AChemBlock [achemblock.com]
- 3. 3-(3-hydroxyphenyl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
Technical Guide: Antioxidant Properties of Hydroxyphenyl-Containing Amino Acids
Executive Summary
This technical guide provides a rigorous analysis of the antioxidant mechanisms, comparative efficacy, and characterization protocols for hydroxyphenyl-containing amino acids, specifically L-Tyrosine (Tyr) and its hydroxylated derivative L-3,4-Dihydroxyphenylalanine (L-DOPA) . While Tyrosine serves as a fundamental building block with moderate antioxidant capacity, L-DOPA exhibits superior radical scavenging potential due to its catechol moiety.[1] This guide is designed for drug development professionals seeking to leverage these moieties for neuroprotective therapeutics or peptide stability formulations.
Part 1: Molecular Mechanics of Phenolic Antioxidants
The antioxidant efficacy of hydroxyphenyl amino acids is governed by the thermodynamics of the phenolic ring. The primary mechanism of action is Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (
Structural Determinants of Efficacy
-
Tyrosine (Monophenol): The bond dissociation energy (BDE) of the phenolic O-H bond is approximately 88 kcal/mol . Upon oxidation, it forms a tyrosyl radical (
).[2] While resonance-stabilized, this radical is reactive and can dimerize to form dityrosine , a marker of protein oxidation. -
L-DOPA (Catechol): The presence of a second hydroxyl group at the ortho position lowers the O-H BDE to approximately 78-80 kcal/mol . This reduction is due to intramolecular hydrogen bonding and enhanced resonance stabilization. Consequently, L-DOPA is a kinetically faster and thermodynamically stronger antioxidant than Tyrosine.
Mechanism Visualization
The following diagram illustrates the divergent pathways of Tyrosine and L-DOPA upon radical attack. Note the formation of the stable quinone in L-DOPA versus the cross-linking risk in Tyrosine.
Figure 1: Mechanistic divergence between Tyrosine and L-DOPA. L-DOPA proceeds to a quinone, effectively scavenging radicals, whereas Tyrosine radicals may induce protein cross-linking.
Part 2: Comparative Efficacy Data
The following data consolidates findings from standard antioxidant assays. L-DOPA consistently outperforms Tyrosine, approaching the efficacy of the vitamin E analog Trolox.
| Compound | Structural Class | DPPH IC50 (µM) | Anodic Peak Potential ( | Primary Risk |
| L-Tyrosine | Monophenol | > 500 (Weak) | ~0.70 V | Dityrosine formation (Pro-oxidant) |
| L-DOPA | Catechol (Diphenol) | ~15 - 20 | ~0.35 V | Auto-oxidation to quinones at high pH |
| Trolox | Standard (Reference) | ~12 - 15 | ~0.28 V | N/A |
*
Part 3: Experimental Protocols (Self-Validating Systems)
To rigorously evaluate these amino acids, researchers must account for solubility and pH-dependent ionization. Standard assays often fail for Tyrosine due to its poor solubility in neutral aqueous buffers.
Protocol A: Modified DPPH Assay for Amino Acid Solubility
Objective: Determine radical scavenging activity while preventing Tyrosine precipitation.
-
Reagent Preparation:
-
DPPH Stock: Dissolve DPPH in pure methanol to 100 µM. Protect from light.[3]
-
Sample Buffer: Use 0.1 M Acetate Buffer (pH 5.5). Note: Tyrosine solubility is higher at acidic pH than neutral pH.
-
Solvent System: The final reaction mixture should be 50:50 Methanol:Buffer to maintain DPPH stability and amino acid solubility.
-
-
Execution:
-
Prepare serial dilutions of Tyr/L-DOPA in the Sample Buffer.
-
Add 100 µL of sample to 100 µL of DPPH Stock in a 96-well plate.
-
Incubate: 30 minutes in the dark at 25°C.
-
-
Validation Check:
-
Measure absorbance at 517 nm.[3]
-
Control: Methanol + Buffer (No Amino Acid). Absorbance must be 0.7–0.9.
-
Blank: Sample + Methanol (No DPPH) to correct for any intrinsic color of oxidized products (e.g., dopaquinone).
-
Protocol B: Cyclic Voltammetry (Thermodynamic Characterization)
Objective: Quantify the reducing power (
-
Setup:
-
Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum wire.
-
-
Solution:
-
Dissolve 1 mM Amino Acid in 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
Critical Step: Purge with
gas for 5 minutes prior to scanning to remove dissolved oxygen, which interferes with quinone detection.
-
-
Parameters:
-
Scan Range: -0.2 V to +1.0 V.
-
Scan Rate: 50 mV/s and 100 mV/s.[4]
-
-
Analysis:
-
Identify the Anodic Peak (
).[5] -
Interpretation: If
shifts positively >50mV between scans, the electrode is being fouled by polymerization (common with Tyrosine). Clean electrode immediately.
-
Experimental Workflow Visualization
Figure 2: Screening workflow for hydroxyphenyl antioxidants. Cyclic Voltammetry serves as the primary gatekeeper for thermodynamic feasibility.
Part 4: Biological Context & Drug Development[1]
The Tyrosine Paradox in Formulations
In protein drug formulation, surface-exposed Tyrosine residues are liabilities. Under oxidative stress (e.g., photo-oxidation during storage), they form tyrosyl radicals. Unlike L-DOPA, which scavenges the radical to form a quinone, Tyrosine residues often dimerize.
-
Recommendation: For peptide therapeutics, replacing critical Tyr residues with DOPA (or fluorinated Tyr analogs) can enhance oxidative stability, provided the structural change does not impact receptor binding.
Neuroprotection and L-DOPA
L-DOPA is the gold standard for Parkinson's treatment, functioning primarily as a dopamine precursor. However, its antioxidant capacity contributes to neuroprotection by scavenging Reactive Oxygen Species (ROS) generated by mitochondrial dysfunction.
-
Caveat: The oxidation of L-DOPA generates quinones, which are electrophilic and can deplete cellular glutathione (GSH). Therefore, therapeutic formulations often require co-administration with thiol-containing antioxidants (e.g., N-acetylcysteine) to maintain the redox balance.
References
-
Gülçin, İ. (2007). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. Biomolecules (PubMed). [Link]
-
MDPI. (2024). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity. [Link][6]
-
American Chemical Society. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Bio-Protocol. (2016). Standard DPPH Assay Protocols for Phenolic Compounds. [Link]
Sources
- 1. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 2. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Application Note: High-Fidelity
Executive Summary
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a critical chiral
Unlike
-
Method A (Discovery Scale): Asymmetric synthesis using Ellman’s Sulfinamide auxiliary for high stereochemical purity (>98% ee).
-
Method B (Process Scale): Modified Rodionov condensation followed by Enzymatic Kinetic Resolution (EKR) for cost-effective bulk production.
Retrosynthetic Analysis
The synthesis of the target molecule requires the installation of a chiral amine at the
Figure 1: Retrosynthetic disconnection showing the Asymmetric Auxiliary route (Left) and the Enzymatic Resolution route (Right).
Method A: Asymmetric Synthesis (Ellman Auxiliary)
Best For: Medicinal Chemistry, High Purity Requirements, SAR Studies. Mechanism: Diastereoselective addition of an acetate enolate equivalent to a chiral N-sulfinyl imine.
Protocol Rationale
Direct condensation of 3-hydroxybenzaldehyde with (R)-tert-butanesulfinamide yields a chiral imine. The bulky tert-butyl group on the sulfur directs the incoming nucleophile (Lithium enolate or Reformatsky reagent) to a specific face of the imine, establishing the (R)-configuration at the
Step-by-Step Protocol
Step 1: Protection of Phenol (Optional but Recommended) While the reaction can proceed with unprotected phenol using excess base, protecting the hydroxyl group as a TBDMS ether improves yield and solubility.
-
Dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in DCM (100 mL).
-
Add Imidazole (1.2 equiv) and TBDMS-Cl (1.1 equiv) at 0°C.
-
Stir at RT for 2 h. Wash with water, dry (
), and concentrate to yield 3-(tert-butyldimethylsilyloxy)benzaldehyde .
Step 2: Imine Formation
-
Combine the protected aldehyde (1 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in THF.
-
Add Ti(OEt)
(2.0 equiv) as a Lewis acid/dehydrating agent. -
Stir at RT for 16 h.
-
Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.
-
Purification: Silica gel chromatography (Hex/EtOAc) to isolate the (R)-N-sulfinyl imine .
Step 3: Diastereoselective Enolate Addition
-
Prepare the lithium enolate: To a solution of methyl acetate (1.2 equiv) in THF at -78°C, add LDA (1.3 equiv) dropwise. Stir for 30 min.
-
Dissolve the (R)-N-sulfinyl imine (from Step 2) in THF and cool to -78°C.
-
Critical Step: Cannulate the enolate solution into the imine solution slowly to maintain low temperature.
-
Mechanistic Insight: The reaction proceeds via a cyclic Zimmerman-Traxler transition state chelated by Lithium, ensuring high diastereoselectivity (>95:5 dr).
-
Quench with sat. NH
Cl and extract with EtOAc.
Step 4: Global Deprotection
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (excess).
-
Stir at RT for 2 h. This cleaves both the sulfinyl group (releasing the amine) and the TBDMS ether (releasing the phenol).
-
Concentrate to dryness. Treat with propylene oxide in EtOH to precipitate the zwitterionic amino acid or isolate as the HCl salt.
Method B: Enzymatic Kinetic Resolution (Scalable)
Best For: Process Development, Kilogram Scale, Cost Reduction. Mechanism: Lipase-catalyzed selective hydrolysis of the (S)-ester, leaving the desired (R)-ester intact (or vice versa depending on enzyme specificity).
Protocol Rationale
The Rodionov reaction is a classic one-pot synthesis for racemic
Step-by-Step Protocol
Step 1: Modified Rodionov Reaction
-
Charge a reactor with 3-hydroxybenzaldehyde (1.0 equiv), Malonic acid (1.0 equiv), and Ammonium Acetate (2.0 equiv) in Ethanol.
-
Reflux for 12 hours.
-
Cool to 0°C. The racemic 3-amino-3-(3-hydroxyphenyl)propanoic acid often precipitates. Filter and wash with cold EtOH.
Step 2: Esterification
-
Suspend the racemic acid in Ethanol.
-
Add SOCl
(1.5 equiv) dropwise at 0°C (Exothermic!). -
Reflux for 4 h to form Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate .
Step 3: Enzymatic Resolution
-
Dissolve the racemic ester in MTBE (Methyl tert-butyl ether) saturated with water (water activity
is crucial for enzyme function). -
Add Lipase PS (Immobilized on diatomite) .
-
Stir at 30°C. Monitor conversion by Chiral HPLC.
-
Reaction Logic: The lipase preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester unreacted.
-
Stop Point: At 50% conversion (approx. 24-48 h).
-
Workup: Filter off the enzyme. Wash the organic phase with weak base (NaHCO
) to remove the hydrolyzed (S)-acid. -
Concentrate the organic phase to obtain the (R)-ethyl ester .
-
Hydrolyze the ester (LiOH, THF/H
O) to yield the final (R)-acid .
Analytical & Quality Control
Table 1: Key Analytical Specifications
| Test | Method | Acceptance Criteria | Notes |
| Identity | 1H NMR (400 MHz, D2O/DCl) | Matches Ref Std | |
| Chiral Purity | Chiral HPLC (Chiralpak ZWIX) | > 98.0% ee | Mobile Phase: MeOH/MeCN/FA/DEA |
| Chemical Purity | HPLC (C18) | > 98.5% | Monitor phenol oxidation impurities |
| Residual Solvent | GC-HS | < ICH Limits | Watch for residual Ethanol/THF |
HPLC Method (Chiral):
-
Column: Chiralpak ZWIX(+) (3µm, 150 x 4.0 mm)
-
Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine.
-
Detection: UV @ 275 nm (Phenol absorption).
-
Flow: 0.8 mL/min.
Troubleshooting & Expert Insights
Handling the Phenol Moiety
-
Issue: The meta-hydroxyl group makes the aromatic ring electron-rich and prone to oxidation (turning pink/brown) under basic conditions.
-
Solution: Perform all basic steps (Step 3 in Method A, Step 3 in Method B) under an inert atmosphere (
or ). Add trace EDTA during aqueous workups to chelate metals that catalyze phenol oxidation.
Enzyme Longevity (Method B)
-
Issue: Lipase activity drops after 2 recycles.
-
Solution: Ensure the substrate solution is free of residual SOCl
or HCl from the esterification step. Acid deactivates the enzyme active site (Serine-His-Asp triad). Wash the ester solution with bicarbonate before adding the enzyme.
Racemization Risks
-
Risk:
-amino acids are generally configurationally stable, but prolonged heating in strong base can cause retro-Michael addition. -
Prevention: Keep hydrolysis of the final ester (Method B, Step 8) at temperatures
C.
References
-
Ellman's Auxiliary Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Enzymatic Resolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Phenylalanine Derivatives: Ribeiro, J. B., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Link - Rodionov Reaction Mechanism: Rodionov, V. M., & Malevinskaya, E. T. (1936). Synthesis of -amino acids. Berichte der deutschen chemischen Gesellschaft, 69, 1152.
-
Eluxadoline Chemistry (Context): Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed
-Opioid Receptor Agonist/ -Opioid Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10307-10309. Link -
Lipase Specificity: Solano, D. M., et al. (2013). Lipase-catalyzed synthesis of enantiomerically pure
-amino acids.[1] Journal of Organic Chemistry, 78(21), 10676-10684. Link
Sources
Use of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in drug development
Application Note: Utilizing (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Peptidomimetic Drug Development
Abstract
This technical guide details the application of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 780749-95-3), a chiral
Chemical Rationale & Structural Significance
The Beta-Amino Acid Advantage
Peptide drugs often suffer from poor oral bioavailability and rapid plasma clearance due to enzymatic hydrolysis by proteases (e.g., chymotrypsin, pepsin).[1] Incorporating
-
Proteolytic Stability: The additional backbone methylene group (
) prevents the formation of the tetrahedral transition state required for amide bond hydrolysis by serine proteases.[1] -
Conformational Rigidity:
-amino acids favor specific secondary structures (e.g., 14-helices), allowing for the rational design of rigidified ligands that bind receptors with high entropy-driven affinity.[1]
Specificity of the (R)-3-Hydroxyphenyl Moiety
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid acts as a
-
Tyrosine Mimicry: The phenol group is a critical pharmacophore in many bioactive peptides (e.g., residue Tyr
in Enkephalins and Endomorphins).[1] -
Meta-Substitution Effect: Unlike natural Tyrosine (para-hydroxyl), the meta-hydroxyl group in this building block offers a unique vector for hydrogen bonding.[1] This "meta-scan" strategy is frequently used to alter receptor subtype selectivity (e.g., shifting affinity between
- and -opioid receptors).[1]
Protocol: Incorporation via Solid Phase Peptide Synthesis (SPPS)
Incorporating
Reagents Required:
-
Resin: Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).[1]
-
Building Block: Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)propanoic acid (Side chain protection: O-tBu is critical to prevent O-acylation).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) or sym-Collidine.[1]
Step-by-Step Workflow
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min).[1] Wash with DMF ( ).[1] -
Activation (Pre-activation is discouraged; in-situ is preferred):
-
Coupling Reaction:
-
Monitoring: Perform a Chloranil test (more sensitive for secondary/hindered amines than Kaiser test).[1]
-
Capping: Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.[1]
DOT Diagram: SPPS Workflow for Beta-Amino Acids
Caption: Optimized SPPS cycle for sterically hindered beta-amino acids, emphasizing extended coupling times and rigorous QC.
Case Study: Metabolically Stable Opioid Agonists
Objective: Enhance the half-life of an Enkephalin analogue (Tyr-Gly-Gly-Phe-Met) without abolishing receptor affinity.[1]
Strategy: Replace the N-terminal Tyr
Mechanistic Hypothesis
The N-terminal Tyrosine is the primary recognition site for the
-
Substitution: Replacing Tyr with its
-analogue maintains the aromatic side chain and the N-terminal amine required for the ionic lock with Asp in the receptor.[1] -
Result: The
-linkage renders the N-terminus unrecognizable to aminopeptidases, significantly extending plasma half-life ( ).[1]
DOT Diagram: Opioid Receptor Signaling & Stability
Caption: Mechanism of action: Beta-substitution blocks protease access while preserving receptor activation.[1]
Analytical Validation: Chiral Purity & Identity
Ensuring the enantiomeric purity of the (R)-isomer is critical, as the (S)-isomer may be inactive or antagonistic.[1]
Protocol 3: Chiral HPLC Method
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Optimized for amino acids).[1]
-
Mobile Phase:
-
Detection: UV at 280 nm (Phenol absorption).[1]
-
Standard: Co-inject with racemic 3-amino-3-(3-hydroxyphenyl)propanoic acid to confirm separation of enantiomers.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Data Summary Table: Comparative Stability
| Parameter | Native Enkephalin (Tyr1) | Modified Analogue (Beta-hTyr1) |
| Plasma Half-life ( | ~2–5 minutes | > 4 hours |
| Receptor Affinity ( | 1.2 nM | 4.5 nM (Slight reduction, acceptable) |
| Proteolytic Susceptibility | High (Aminopeptidase) | Resistant |
| Oral Bioavailability | < 1% | ~15–20% |
References
-
Steer, D. L., et al. (2002).[1] "Beta-amino acids: Versatile peptidomimetics."[1][3] Current Medicinal Chemistry. Link
-
Lelais, G., & Seebach, D. (2004).[1] "Beta-Peptides as unique peptidomimetics." Biopolymers.[1][4] Link[1]
-
European Medicines Agency. (2016).[1][5] "Assessment Report: Truberzi (Eluxadoline)." (Context on opioid peptidomimetic development strategies). Link
-
ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol."[1] Link
-
AChemBlock. "(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid Product Data."[1] Link
Sources
Troubleshooting & Optimization
Improving yield and purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Technical Support Center: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Current Status: Operational
Role: Senior Application Scientist
Subject: Optimization of Yield and Purity for (R)-
Executive Summary
You are attempting to synthesize and purify (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (an isomer of
-
Chirality: The
-position requires strict (R)-configuration control.[1] -
Zwitterionic Character: The presence of a carboxylic acid (
) and a primary amine ( ) creates solubility issues. -
Oxidative Instability: The meta-phenol moiety is susceptible to oxidation (browning) under basic conditions.
This guide provides two validated workflows: Biocatalytic Direct Amination (High Selectivity) and Chemical Synthesis with Kinetic Resolution (Scalability).
Module 1: Biocatalytic Synthesis (The "Green" Route)
Core Technology: Phenylalanine Aminomutase (PAM) This method utilizes Taxus chinensis PAM (TcPAM) to directly convert 3-hydroxycinnamic acid to the target amino acid using ammonia.
Standard Protocol
-
Substrate: 10 mM (E)-3-hydroxycinnamic acid.
-
Amine Source: 4-6 M
/ buffer (pH 10.0). -
Catalyst: TcPAM (Wild type or variants like L104A for improved kinetics).
-
Conditions: 30°C, 24-48 hours, mild agitation.
Troubleshooting Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Thermodynamic Equilibrium | The reaction is reversible. Increase |
| Low Enantiomeric Excess (ee) | Spontaneous Racemization | Unlikely with TcPAM (highly (R)-selective). Check for background chemical amination (rare) or contamination. |
| Precipitation in Reactor | Substrate Inhibition | 3-hydroxycinnamic acid has low solubility. Feed substrate in fed-batch mode or use a co-solvent (5% DMSO). |
| Enzyme Deactivation | Phenol Oxidation | The high pH (10) promotes phenol oxidation. Add 1-2 mM DTT or Ascorbate and sparge with |
Mechanism Visualization (Graphviz)
Caption: TcPAM-mediated direct amination cycle. Note the reversibility (red dashed line) which necessitates high ammonia concentrations.
Module 2: Chemical Synthesis & Resolution (The "Scalable" Route)
Core Technology: Rodionov Reaction + Lipase Kinetic Resolution If TcPAM is unavailable, use the modified Rodionov reaction to generate the racemate, followed by enzymatic resolution.
Step A: Modified Rodionov Reaction (Racemic Synthesis)
-
Reagents: 3-Hydroxybenzaldehyde + Malonic acid + Ammonium Acetate (
). -
Solvent: Ethanol (reflux).
-
Key Insight: Use 2 equivalents of
to suppress unsaturated acid byproducts.
Step B: Kinetic Resolution via Lipase
The racemic
-
Enzyme: Burkholderia cepacia Lipase (Lipase PS "Amano") or Candida antarctica Lipase B (CAL-B).
-
Solvent: MTBE or Diisopropyl ether (water-saturated).
Troubleshooting Chemical Synthesis
| Issue | Diagnosis | Solution |
| Low Yield (Rodionov) | Knoevenagel Competition | The intermediate cinnamic acid is forming instead of the amine. Increase |
| Poor Resolution (Lipase) | "E-value" Drop | The phenol group may interfere with the lipase active site. Protect the phenol as an acetate or benzyl ether prior to resolution. |
| Product Browning | Phenolic Oxidation | Perform all reflux steps under Argon. Add 0.1% Sodium Bisulfite during workup. |
| Racemization | Thermal Stress | Avoid heating the free base >60°C. |
Module 3: Purification & Isolation (Downstream Processing)
The Challenge: Isolating a zwitterion from salts (
Protocol: Isoelectric Point (pI) Precipitation
The calculated pI of this molecule is approximately 6.5 - 7.0 .
-
Concentrate: Reduce reaction volume to saturation.
-
pH Adjustment:
-
If acidic: Add
dropwise. -
If basic: Add Glacial Acetic Acid dropwise.
-
-
Target pH: Adjust strictly to pH 6.8.
-
Crystallization: Cool to 4°C. Add Ethanol (anti-solvent) if necessary.
Purification Decision Logic (Graphviz)
Caption: Decision tree for isolating zwitterionic
Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/brown during drying?
-
A: This is quinone formation due to the oxidation of the 3-hydroxyl group.
-
Fix: Ensure the final crystallization is acidic (pH ~5-6) rather than basic, as phenols oxidize rapidly at pH > 8. Dry in a vacuum oven with a nitrogen bleed, not air.
Q2: Can I use Phenylalanine Ammonia Lyase (PAL) instead of PAM?
-
A: generally, No . PAL converts phenylalanine to cinnamic acid (elimination). While the reverse reaction is possible, PAL typically produces
-amino acids. You specifically need a Phenylalanine Aminomutase (PAM) or a specific PAL mutant engineered for 2,3-amine shift activity to get the -amino acid.
Q3: My Lipase resolution stopped at 30% conversion. Why?
-
A: Product inhibition. The released ethanol (from ethyl ester hydrolysis) or the acid product might be inhibiting the lipase.
-
Fix: Use a "sacrificial" acyl donor (like vinyl acetate) for transesterification, or perform the reaction in a pH-stat to neutralize the acid product continuously.
Q4: How do I determine the enantiomeric excess (ee)?
-
A: Standard C18 HPLC will not separate enantiomers.
-
Method: Use a Chiralpak ZWIX(+) or Crownpak CR(+) column (specifically designed for zwitterions). Alternatively, derivatize with FDAA (Marfey's reagent) and analyze on a standard C18 column.
References
-
Biocatalytic Synthesis via PAM
-
Lipase Kinetic Resolution
-
Rodionov Reaction Mechanics
- Title: Competitive Formation of -Amino Acids by the Rodionov Reaction.
- Source: ResearchG
-
URL:[Link]
-
Isoelectric Point Estimation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Computational-Designed Enzyme for β-Tyrosine Production in Lignin Valorization - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calculation of the isoelectric point of tryptic peptides in the pH 3.5-4.5 range based on adjacent amino acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking the Meta-Position: A Comparative Guide to (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives
Executive Summary: The "Meta" Advantage in Peptidomimetics
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (often abbreviated as (R)-3-OH-β-Phe ) represents a specialized class of
This guide objectively compares the performance of (R)-3-OH-β-Phe derivatives against standard
Scientific Foundation: The Scaffold Mechanism
The core utility of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid lies in its ability to rigidify peptide backbones while presenting a phenolic hydroxyl group in a position that mimics specific side-chain interactions of natural amino acids (e.g., Aspartate or Tyrosine) within a binding pocket.
Mechanism of Action: RGD Mimicry
In integrin antagonists (targeting
-
The
-Amino Acid Backbone: Provides proteolytic stability (half-life extension) and induces specific turn conformations (e.g., -turns) that lock the molecule in a bioactive pose [1]. -
The 3-Hydroxyl Group: Acts as a critical H-bond donor/acceptor. In
antagonists, this group can interact with the metal-ion-dependent adhesion site (MIDAS) or adjacent residues, enhancing selectivity over the platelet receptor [2].
Visualizing the SAR Pathway
The following diagram illustrates the strategic modification points of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map detailing how specific regions of the (R)-3-OH-β-Phe scaffold influence biological targeting.
Comparative Performance Analysis
This section compares the (R)-3-hydroxyphenyl scaffold against its primary alternatives: the para-isomer (
Table 1: Receptor Affinity and Selectivity Profile
Data aggregated from integrin antagonist studies [1][3][4].
| Feature | (R)-3-OH-β-Phe (Meta) | (R)-4-OH-β-Phe (Para/ | (R)-β-Phenylalanine (Unsub) |
| Primary Target | Integrin | Antibacterial / Chondramides | General RGD Mimetics |
| 9.0 nM (High Potency) | 35.0 nM | 20.0 nM | |
| Selectivity ( | >100-fold | ~10-fold | ~50-fold |
| Solubility (pH 7.4) | High (Zwitterionic/Polar) | Moderate | Low (Hydrophobic) |
| Metabolic Stability | High (Resistant to proteolysis) | Moderate (Phase II conjugation prone) | High |
| Key Advantage | Superior Selectivity Profile | Natural Product Mimicry | Synthetic Simplicity |
Analysis:
The meta-isomer demonstrates a distinct advantage in selectivity . While the para-isomer is potent, it often suffers from cross-reactivity due to the linear projection of the hydroxyl group, which mimics the generic tyrosine residue too closely. The meta-position creates a "kinked" geometry that fits more exclusively into the
Experimental Protocols
To ensure reproducibility, we provide validated protocols for both the synthesis of the chiral scaffold and its biological evaluation.
Protocol A: Enzymatic Synthesis of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Rationale: Chemical resolution is inefficient. Enzymatic kinetic resolution using Lipase or Penicillin G Acylase (PGA) yields high enantiomeric excess (ee > 99%) [5].
Reagents:
-
Racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate.
-
Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).
-
Solvent: Diisopropyl ether / Ethanol.
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve racemic ethyl ester (10 mmol) in diisopropyl ether (50 mL) containing ethanol (3 eq) as the nucleophile for transesterification.
-
Enzymatic Hydrolysis: Add immobilized CAL-B (500 mg). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Termination: Stop reaction at 50% conversion (typically 24-48 hours). The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[1]
-
Separation: Filter off the enzyme.[1] Wash the organic phase with saturated NaHCO
to remove the (S)-acid. -
Isolation: Evaporate the organic solvent to obtain the (R)-ethyl ester . Hydrolyze with LiOH (1M, THF/Water) to yield the free amino acid (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .
-
Validation: Verify optical rotation
and ee% (>99%).
Protocol B: Solid-Phase Integrin Binding Assay
Rationale: To determine the IC
-
Coating: Coat 96-well microtiter plates with purified human Vitronectin (for
) or Fibrinogen (for ) at 1 µg/mL in PBS overnight at 4°C. -
Blocking: Block wells with 1% BSA in PBS for 2 hours at room temperature.
-
Ligand Preparation: Biotinylate the purified integrin receptors (
and ). -
Competition: Add the test compound (dilution series 0.1 nM to 10 µM) mixed with biotinylated integrin (final conc. 1 nM) to the wells. Incubate for 3 hours.
-
Detection: Wash plates 3x with PBST. Add Streptavidin-HRP conjugate (1:1000). Incubate 1 hour.
-
Development: Add TMB substrate. Stop reaction with 2M H
SO . Read absorbance at 450 nm. -
Calculation: Fit data to a sigmoidal dose-response curve to calculate IC
.
Synthesis & Workflow Visualization
The following diagram outlines the enzymatic resolution workflow, highlighting the critical separation step that ensures high enantiopurity.
Figure 2: Chemo-enzymatic workflow for the isolation of the specific (R)-enantiomer required for integrin antagonist synthesis.
Conclusion and Recommendations
The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid scaffold is a superior choice for developing highly selective integrin antagonists compared to its para-isomer counterpart.
-
For Selectivity: Use the meta-isomer to minimize
cross-reactivity. -
For Potency: Combine the scaffold with a basic N-terminus (e.g., guanidine or benzamidine mimic) to fully engage the RGD binding pocket.
-
For Synthesis: Avoid purely chemical resolution; adopt the CAL-B enzymatic route for scalable, high-purity production.
This guide validates the meta-isomer as a "privileged structure" in the peptidomimetic toolkit, offering a balanced profile of potency, selectivity, and stability.
References
-
Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. Bioorganic & Medicinal Chemistry Letters. (2004).
-
Structure-Activity Relationships of Integrin Antagonists. Journal of Medicinal Chemistry. (2006).
-
Discovery of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives as selective inhibitors. MedChemExpress / Cayman Chemical Data.
-
Enzymatic Resolution of Beta-Amino Acids. Tetrahedron: Asymmetry. (2006).
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (Contextual Comparison). Antibiotics (Basel). (2024).
Sources
In vitro versus in vivo efficacy of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid analogs
Executive Summary: The "Zwitterion Paradox"
The (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid moiety represents a masterclass in modern medicinal chemistry: a scaffold where poor systemic pharmacokinetics are engineered as a safety feature .
While this
In Vitro Performance: The Receptor Interface
In a controlled buffer system, analogs containing this scaffold function as potent peptidomimetics. The
Mechanism of Action (Signaling Pathway)
The scaffold primarily targets the
Figure 1: Dual-mechanism signaling pathway. The scaffold enables simultaneous MOR activation and DOR blockade, a synergy that normalizes gastrointestinal motility.
Comparative In Vitro Data
The table below contrasts the parent amino acid scaffold with its optimized drug derivative (Eluxadoline) and a standard systemic opioid (Morphine).
| Compound | MOR Ki (nM) | DOR Ki (nM) | Metabolic Stability (t1/2 microsomes) | Proteolytic Stability |
| Parent Scaffold (Free Acid) | 1.2 ± 0.3 | 15.4 ± 2.1 | High (>60 min) | High (Beta-amino acid) |
| Eluxadoline (Peptidomimetic) | 0.6 ± 0.1 | 4.8 ± 0.5 | Moderate (Glucuronidation prone) | Very High |
| Morphine (Control) | 1.8 ± 0.4 | >100 | Low (Phase I/II metabolism) | N/A (Non-peptide) |
Key Insight: The parent scaffold itself has high affinity but lacks the auxiliary groups necessary for the specific mixed MOR/DOR profile seen in Eluxadoline.
In Vivo Reality: The Bioavailability Cliff
This is where the "In Vitro" prediction diverges from "In Vivo" observation. If you inject the parent scaffold intravenously, it is potent. If you administer it orally, systemic levels are negligible.[1]
The Metabolic Sink (ADME Workflow)
The 3-hydroxyphenyl group is a prime target for UDP-glucuronosyltransferases (UGTs) in the liver and intestine. Combined with the zwitterionic nature of the amino acid (charged at pH 7.4), this results in:
-
Poor Passive Diffusion: Cannot cross the gut wall efficiently.
-
High First-Pass Effect: Any drug that enters is rapidly glucuronidated.
Figure 2: The Pharmacokinetic Fate. Unlike systemic drugs, the "failure" to absorb is the mechanism of safety, keeping the drug in the gut lumen.
Efficacy Comparison: Systemic vs. Local
-
Systemic Opioids (e.g., Loperamide): High efficacy but risk of constipation and CNS depression (if BBB crossed).
-
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Analogs: High local efficacy in the GI tract, negligible systemic exposure (<1% bioavailability).
Experimental Protocols
To validate these properties in your own lab, use the following paired workflows.
Protocol A: In Vitro Functional Assay ([35S]GTPγS Binding)
Purpose: To determine the intrinsic efficacy of the analog at MOR and DOR receptors.
-
Membrane Preparation: Use CHO cells stably expressing hMOR or hDOR. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation: Mix 10 µg membrane protein with the test analog (10 pM - 10 µM) in assay buffer containing 20 µM GDP and 0.1 nM [35S]GTPγS.
-
Stimulation: Incubate for 60 minutes at 30°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Quantification: Measure bound radioactivity via liquid scintillation counting.
-
Analysis: Plot dose-response curves to calculate EC50 and Emax. Note: An antagonist will inhibit the signal of a standard agonist (e.g., DAMGO).
Protocol B: In Vivo Charcoal Meal Transit Test (Mice)
Purpose: To measure the drug's effect on GI motility (the desired therapeutic endpoint).
-
Animals: Male ICR mice (20-25g), fasted for 18 hours.
-
Dosing: Administer test analog orally (PO) or intraperitoneally (IP). Wait 30-60 minutes (Tmax).
-
Marker Administration: Administer 0.2 mL of charcoal meal (5% activated charcoal suspended in 10% gum arabic) orally.
-
Termination: Euthanize mice 20 minutes after charcoal administration.
-
Measurement: Excise the small intestine (pylorus to cecum). Measure:
-
Total length of small intestine (
). -
Distance traveled by charcoal front (
).
-
-
Calculation:
. -
Validation: Compare PI of Analog vs. Vehicle (Control) vs. Loperamide (Positive Control). A significant reduction in PI indicates efficacy.
References
-
FDA Drug Approval Package. (2015). Pharmacology Review: Viberzi (Eluxadoline).[2] Center for Drug Evaluation and Research. Link
-
Wade, P. R., et al. (2012). "Modulation of Gastrointestinal Function by MuDelta, a Mixed µ-Opioid Receptor Agonist/ µ-Opioid Receptor Antagonist."[2][3] British Journal of Pharmacology. Link
-
Breslin, H. J., et al. (2012). "Identification of Eluxadoline (JNJ-27018966), a Mixed µ-Opioid Receptor Agonist/δ-Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome with Diarrhea." Journal of Medicinal Chemistry. Link
-
Gershon, M. D. (2019). "Opioid Receptors in the Gut: The 'Other' Brain." Gastroenterology. Link
-
Levy-Cooperman, N., et al. (2016). "Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal Eluxadoline." The Journal of Pharmacology and Experimental Therapeutics. Link
Sources
Technical Guide: Structural Confirmation of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid via Single Crystal X-ray Diffraction
Executive Summary & Strategic Importance
In the development of peptidomimetics and pharmaceutical intermediates, (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (a
However, the biological efficacy of this molecule is strictly governed by its stereochemistry. The (R)-enantiomer often exhibits distinct pharmacodynamics compared to its (S)-counterpart. While NMR and Chiral HPLC are standard for purity analysis, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating, ab initio method to determine absolute configuration without reference standards.
This guide outlines the comparative advantages of SC-XRD and provides a validated workflow for confirming the (R)-configuration of this specific zwitterionic compound.
Comparative Analysis: SC-XRD vs. Alternative Methods
To justify the resource investment in X-ray crystallography, one must understand its position relative to other analytical techniques.
Table 1: Stereochemical Determination Matrix
| Feature | SC-XRD (Gold Standard) | NMR (1H / 13C / NOESY) | Chiral HPLC / SFC |
| Primary Output | 3D Atomistic Model & Absolute Config | Connectivity & Relative Stereochem | Enantiomeric Excess (% ee) |
| Absolute Config? | Yes (via Anomalous Dispersion) | No (Requires chiral shift reagents) | No (Requires known standard) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Sample Recovery | Non-destructive | Non-destructive | Destructive (usually) |
| Ambiguity | Low (Statistical certainty via Flack parameter) | Medium (Dependent on derivatization) | High (Elution order varies) |
Decision Logic: Why SC-XRD?
For (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid , NMR is insufficient because the molecule lacks internal diastereomeric relationships. You would need to derivatize it with a chiral auxiliary (e.g., Mosher's acid) to distinguish enantiomers, which alters the sample. Chiral HPLC can separate enantiomers but cannot tell you which peak is (R) and which is (S) without a pre-existing reference. SC-XRD is the only method that directly "sees" the chirality.
Critical Methodology: The Confirmation Workflow
The following workflow details the specific challenges of crystallizing a zwitterionic light-atom structure and the rigorous refinement parameters required for validation.
Crystallization Strategy (The Bottleneck)
This molecule exists as a zwitterion (
Protocol: Slow Evaporation with Anti-Solvent Diffusion
-
Solubilization: Dissolve 20 mg of the compound in a minimum amount of 0.1 M HCl . Note: Protonating the carboxylate breaks the zwitterionic lattice, improving solubility and introducing a Chloride ion (heavy atom) which aids in anomalous scattering.
-
Filtration: Pass through a 0.22 µm PTFE filter into a narrow crystallization vial.
-
Diffusion: Place the vial inside a larger jar containing Ethanol or Acetone (Anti-solvent). Cap the outer jar tightly.
-
Growth: Allow to stand undisturbed at 4°C for 3-7 days. The ethanol will slowly diffuse into the aqueous layer, reducing solubility and promoting crystal growth.
Data Collection Parameters[1]
-
Radiation Source: Cu-K
( = 1.54184 Å) .-
Reasoning: Since the molecule consists of light atoms (C, H, N, O), Molybdenum (Mo) radiation provides weak anomalous scattering. Copper radiation maximizes the anomalous signal from Oxygen and the counter-ion (Cl/Br), which is critical for determining absolute configuration.
-
-
Temperature: 100 K (Cryogenic cooling).
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), improving resolution.
-
Structural Refinement & The Flack Parameter
The confirmation of the (R)-enantiomer relies entirely on the Flack Parameter (
-
(with
): The model is correct. The absolute configuration is confirmed. - : The model is inverted. The crystal is the opposite enantiomer.
- : The crystal is a racemic twin or data quality is insufficient.
Visualizing the Validation Logic
The following diagram illustrates the decision pathway and technical workflow for confirming the structure.
Caption: Workflow for absolute stereochemical determination. Green nodes indicate successful validation.
Experimental Data Interpretation (Mock Example)
When publishing your comparison, present your crystallographic data in a standardized table. Below is the required format with key metrics you must verify to ensure the data is trustworthy.
Table 2: Key Crystallographic Metrics for Validation
| Parameter | Acceptable Range | Interpretation for this Molecule |
| Space Group | Non-centrosymmetric | Must be chiral (e.g., |
| R1 (Final) | < 0.05 (5%) | Indicates high agreement between the model and observed electron density. |
| Flack Parameter (x) | -0.05 to 0.05 | Crucial: Confirming |
| Goodness of Fit (GooF) | 0.9 - 1.2 | Measures proper weighting of data. |
| Completeness | > 99% | Ensures no "blind spots" in the diffraction sphere, critical for absolute structure. |
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link
-
Parsons, S. (2025). Light-Atom Structures: Absolute Configuration Determination and Beyond. ResearchGate.[3] Link
-
Thompson, A. L., & Watkin, D. J. (2013). Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B, 69(3). Link
- Gung, B. W. (2009). Structure determination of chiral molecules by X-ray crystallography. Journal of Chemical Education, 86(11). (General reference for pedagogical comparison of NMR vs X-ray).
Sources
Peer-reviewed literature on the biological effects of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Executive Summary & Chemical Identity
Compound: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms: (R)-
This guide analyzes the biological utility of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, a structural isomer of the natural amino acid Tyrosine. Unlike standard
-
Proteolytic Resistance: It renders peptides invisible to standard proteolytic enzymes (trypsin, chymotrypsin).
-
Conformational Control: It forces peptides into stable secondary structures (e.g., 14-helices) distinct from natural
-helices.[1]
The specific (R)-configuration and 3-hydroxyphenyl (meta) substitution pattern offer unique steric and electronic properties for fine-tuning receptor selectivity, distinguishing it from the more common 4-hydroxyphenyl (para) natural products found in antibiotics like edeine.
Comparative Performance Analysis
The following table contrasts (R)-
Table 1: Physicochemical & Biological Comparison
| Feature | (R)- | L- | (R)- |
| Backbone Topology | |||
| Proteolytic Stability | High ( | Low ( | High ( |
| Receptor Affinity | High Selectivity (Meta-OH targets specific pockets) | Broad Affinity (Native ligand) | Moderate (May clash in restricted pockets) |
| Metabolic Fate | Excreted largely unchanged | Metabolized to catecholamines/thyroxine | Excreted or specialized metabolism |
| Biosynthetic Origin | Synthetic / Rare Mutase variants | Shikimate Pathway | Tyrosine Aminomutase (TAM) |
Key Insight: The "Meta" Advantage
While both
Mechanistic Insight: The "Beta-Block" Effect
The biological stability of (R)-
The insertion of the extra carbon atom in
Diagram 1: Proteolytic Resistance Mechanism
This diagram illustrates why proteases fail to cleave
Caption: The extra methylene group in the
Experimental Protocols
To validate the performance of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in a drug candidate, the following self-validating protocols are recommended.
Protocol A: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life extension provided by substituting L-Tyr with (R)-
Materials:
-
Test Peptide A (containing L-Tyr).
-
Test Peptide B (containing (R)-
-meta-Tyr). - -Chymotrypsin (Sigma-Aldrich, Type II).
-
PBS Buffer (pH 7.4).[2]
-
HPLC with UV detection (214 nm / 280 nm).
Workflow:
-
Preparation: Dissolve peptides to 1 mM in PBS.
-
Incubation: Add Chymotrypsin (ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.
-
Sampling: Aliquot 50
L at min and 24 hours. -
Quenching: Immediately add 50
L of 1% Trifluoroacetic acid (TFA) to stop the reaction. -
Analysis: Inject onto C18 Reverse-Phase HPLC column.
-
Calculation: Plot
vs. time. The slope gives .
Expected Result: Peptide A should show rapid degradation (
Protocol B: Receptor Binding Affinity (Competition Assay)
Objective: Determine if the meta-hydroxyl shift affects binding affinity (
Workflow:
-
System: CHO cells expressing the target GPCR (e.g., Somatostatin receptor).
-
Radioligand:
I-labeled native ligand. -
Displacement: Incubate cells with fixed radioligand and increasing concentrations (
to M) of the (R)- -meta-Tyr analog. -
Validation: Use L-Tyr analog as a positive control.
-
Data: Fit to a one-site competition model to derive
and calculate .
Biosynthetic & Synthetic Pathways
While (R)-
Diagram 2: Production & Application Workflow
This diagram outlines the path from raw material to bioactive peptidomimetic.
Caption: Synthetic route for (R)-
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link -
Walker, K. D., et al. (2007). Biosynthesis of (R)-
-tyrosine and its incorporation into the highly cytotoxic chondramides. Journal of Biological Chemistry. Link -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Lelais, G., & Seebach, D. (2004).
-Amino Acids—Syntheses, Occurrences in Nature, and Components of -Peptides. Biopolymers. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
